molecular formula C17H20N2O3S B11084340 (1E)-N-(4-hydroxy-3,5-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide

(1E)-N-(4-hydroxy-3,5-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide

Cat. No.: B11084340
M. Wt: 332.4 g/mol
InChI Key: IVOJRUKYRSKMLQ-UHFFFAOYSA-N
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Description

(1E)-N-(4-hydroxy-3,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both phenyl and sulfonyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-hydroxy-3,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 4-hydroxy-3,5-dimethylphenyl derivative, followed by the introduction of the ethanimidamide group under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides and amines, with reaction conditions carefully optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound with minimal impurities, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-hydroxy-3,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

Scientific Research Applications

(1E)-N-(4-hydroxy-3,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N-(4-hydroxy-3,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include oxidative stress response and inflammatory signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E)-N-(4-hydroxy-3,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide apart is its unique combination of phenyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-hydroxy-3,5-dimethylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide

InChI

InChI=1S/C17H20N2O3S/c1-11-5-7-16(8-6-11)23(21,22)19-14(4)18-15-9-12(2)17(20)13(3)10-15/h5-10,20H,1-4H3,(H,18,19)

InChI Key

IVOJRUKYRSKMLQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=CC(=C(C(=C2)C)O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=CC(=C(C(=C2)C)O)C

Origin of Product

United States

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